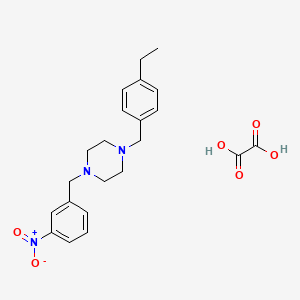![molecular formula C19H20N2O3 B3943830 2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B3943830.png)
2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole
Overview
Description
2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways and the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses significant antioxidant and anti-inflammatory properties. Additionally, this compound has been found to exhibit antitumor, antidiabetic, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole in lab experiments is its ability to modulate various signaling pathways, making it a useful tool for investigating the underlying mechanisms of various diseases and conditions. However, one limitation of using this compound is its potential toxicity, which must be taken into account when designing experiments.
Future Directions
There are numerous future directions for the investigation of 2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole. Some potential areas of research include the development of new therapeutic agents based on this compound, the investigation of its potential as a neuroprotective agent, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
The potential applications of 2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole in scientific research are numerous. This compound has been found to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases and conditions.
properties
IUPAC Name |
(6,6-dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)11-15-14(12-24-19)17(13-7-4-3-5-8-13)21(20-15)18(22)16-9-6-10-23-16/h3-10,14,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWQEOGWPADSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN(C(C2CO1)C3=CC=CC=C3)C(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B3943751.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)
![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)

![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)
![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)
![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)

![N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3943838.png)
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B3943851.png)